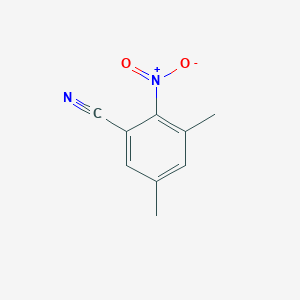

3,5-Dimethyl-2-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3,5-dimethyl-2-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)8(4-6)5-10/h3-4H,1-2H3 |

InChI Key |

CHYFSKPFYZJAHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 3,5 Dimethyl 2 Nitrobenzonitrile and Its Congeners

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as those found in 3,5-dimethyl-2-nitrobenzonitrile and its congeners. This process typically occurs via a two-step addition-elimination mechanism. libretexts.orgd-nb.info

Electronic Activation by Nitro and Cyano Groups for Nucleophilic Attack

The presence of strong electron-withdrawing groups is a prerequisite for the SNAr mechanism to occur. slideshare.net In the case of this compound, both the nitro (NO₂) and cyano (CN) groups serve this function. These groups are potent deactivators for electrophilic aromatic substitution but are powerful activators for nucleophilic attack. libretexts.org They reduce the electron density of the aromatic ring through both inductive and resonance effects, making the ring carbons susceptible to attack by nucleophiles. nih.gov

The attack of a nucleophile on the aromatic ring breaks the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. d-nb.infowikipedia.org The stability of this intermediate is crucial for the reaction to proceed. When the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack (or the leaving group), they can effectively delocalize the negative charge of the intermediate through resonance. libretexts.orgacs.org In the Meisenheimer complex, the negative charge is delocalized onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate and lowers the activation energy of the first, rate-determining step. acs.orgresearchgate.net While a meta-positioned group offers some stabilization through inductive effects, it cannot participate in resonance stabilization of the negative charge. slideshare.net

Examination of Nucleophile Identity and Leaving Group Effects

The rate and outcome of SNAr reactions are significantly influenced by the nature of the nucleophile and the leaving group. A wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, can participate in these reactions. wikiwand.com The nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature, play a critical role. For instance, studies on the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860) have shown that the reaction is highly sensitive to the concentration of the nucleophile and the presence of protic solvents like methanol. wuxiapptec.com

The identity of the leaving group is also a key factor. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. libretexts.orgnih.gov Consequently, the bond strength between the carbon and the leaving group is less important than the leaving group's ability to activate the ring through its electronegativity. This leads to an unusual order of reactivity for halogens as leaving groups: F > Cl > Br > I. nih.gov Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the initial attack. libretexts.orgnih.gov The nitro group itself can also act as a leaving group, particularly in highly activated systems like 1,3,5-trinitrobenzene. nih.govlibretexts.org

Table 1: Relative Rates of SNAr for 1-L-2,4-dinitrobenzene with Piperidine in Methanol This table illustrates the typical leaving group effect in SNAr reactions, where the rate is determined by the attack of the nucleophile.

| Leaving Group (L) | Relative Rate (krel) |

| F | 3300 |

| NO₂ | 155 |

| Cl | 4.3 |

| Br | 2.5 |

| I | 1 |

| SO₃Ph | 3.8 |

| Data sourced from studies on activated aryl halides, illustrating the established "element effect". nih.gov |

Table 2: Reaction Conditions for SNAr of 4-Nitrobenzonitrile with Sodium Methoxide This table highlights the sensitivity of SNAr reactions to reagent stoichiometry and additives, based on a congener of the title compound.

| Equivalents of MeONa | Additive (Methanol) | Conversion to 4-Methoxybenzonitrile |

| 1 | None | No conversion |

| 10 | None | ~70% (incomplete) |

| >1 | Small amount | Drastic improvement in conversion |

| >1 | >40 equivalents | Sharp drop in conversion |

| These observations demonstrate that the reaction mechanism can be more complex than a simple substitution, potentially involving initial nucleophilic addition to the cyano group. wuxiapptec.com |

Benzyne (B1209423) Intermediates in Aromatic Substitution Reactions

An alternative mechanism for nucleophilic aromatic substitution, distinct from the SNAr pathway, involves a highly reactive benzyne intermediate. rsc.org This elimination-addition mechanism typically occurs on aryl halides that lack strong electron-withdrawing groups and requires very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide. rsc.orgyoutube.com

The mechanism is initiated by the deprotonation of a hydrogen atom ortho to the leaving group by the strong base, forming a carbanion. fiveable.me This is followed by the elimination of the leaving group (e.g., a halide ion), resulting in the formation of a benzyne intermediate, which contains a strained triple bond within the aromatic ring. rsc.org The benzyne is then rapidly attacked by a nucleophile, followed by protonation to restore aromaticity. youtube.com A key characteristic of the benzyne mechanism is the formation of cine substitution products, where the incoming nucleophile can attach to the carbon that originally bore the leaving group (ipso substitution) or the adjacent carbon of the triple bond (cine substitution). youtube.com For example, the reaction of p-chlorotoluene with potassium amide yields a mixture of m-toluidine (B57737) and p-toluidine, providing strong evidence for a symmetrical benzyne intermediate. youtube.com

Intramolecular Rearrangements and Migration Phenomena

Beyond direct substitution, nitroaromatic compounds can undergo complex intramolecular rearrangements, where the nitro group itself or other parts of the molecule participate in the reaction, leading to significant structural changes.

Elucidation of Nitro Group Shifts (e.g., 1,3-nitro shift)

While simple nitro group migrations like a 1,3-shift are not commonly reported for nitrobenzonitriles under typical conditions, a classic example of an intramolecular rearrangement involving the nitro group is the von Richter reaction . wikipedia.orgdalalinstitute.com This reaction occurs when an aromatic nitro compound is treated with potassium cyanide in aqueous ethanol. wikipedia.org It results in a cine substitution, where the nitro group is displaced and a carboxyl group is introduced at a position ortho to the original location of the nitro group. slideshare.net

The mechanism of the von Richter reaction is intricate and involves the participation of the nitro group. wikiwand.com It is understood to proceed through the following key steps:

Nucleophilic Attack: Cyanide attacks the aromatic ring at a position ortho to the nitro group. wikipedia.org

Intramolecular Cyclization: The initial adduct undergoes ring closure, with one of the nitro group's oxygen atoms attacking the carbon of the cyano group. wikipedia.org

Rearrangement and Ring Opening: A series of rearrangements leads to the formation of an ortho-nitroso benzamide (B126) intermediate. wikiwand.com

Elimination: This intermediate ultimately eliminates molecular nitrogen (N₂), and subsequent workup yields the corresponding benzoic acid derivative. wikipedia.org

The von Richter reaction serves as a significant example of a migration phenomenon where the nitro group acts as an internal nucleophile, facilitating a complex rearrangement cascade. dalalinstitute.com

Allylic Substitution Reactions in Dihydroaromatic Adducts

A dihydroaromatic adduct, in the context of nucleophilic attack on a nitroaromatic ring, refers to the non-aromatic Meisenheimer complex, which is a cyclohexadienyl anion. wikipedia.orgfiveable.me This intermediate contains a system of conjugated double bonds and an sp³-hybridized carbon where the nucleophile has attached. The hydrogen atoms on the carbon adjacent to this sp³ center can be considered to be in an "allylic" position relative to the π-system of the dienyl anion.

Allylic substitution generally refers to a reaction where a substituent at an allylic position is replaced, often with a rearrangement of the double bond (an SN' reaction). libretexts.orgmasterorganicchemistry.com However, documented examples of a classic allylic substitution reaction occurring within a stable Meisenheimer adduct of a nitrobenzonitrile congener are not prevalent in the reviewed literature. The typical fate of the Meisenheimer intermediate is the expulsion of a leaving group to regenerate the aromatic ring (the SNAr pathway). frontiersin.org

Reduction Chemistry of the Aromatic Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to anilines, which are versatile intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and dyes.

The selective reduction of the nitro group in this compound to the corresponding amine, 2-amino-3,5-dimethylbenzonitrile (B126297), is a key transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of the nitrile group. organic-chemistry.orgmasterorganicchemistry.com

Common methods for the selective reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org

Other Reagents: A range of other reagents have been developed for this transformation, including sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and various silane-based reducing agents. masterorganicchemistry.comnih.gov

The chemoselectivity of these reductions is a critical consideration. Many of these methods are highly selective for the nitro group, leaving the nitrile group intact. organic-chemistry.orgnih.gov For instance, a zirconium metal-organic framework-supported cobalt complex has been shown to catalyze the reduction of nitro compounds with excellent tolerance for other functional groups, including nitriles. nih.gov

Table 2: Reagents for the Selective Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Selectivity | Reference |

| HSiCl₃ / Tertiary amine | Mild, metal-free | High, tolerates many functional groups | organic-chemistry.org |

| Salim-UiO-CoCl / Phenylsilane | Mild reaction conditions | Excellent, tolerates nitriles | nih.gov |

| Fe / HCl | Acidic conditions | Good | masterorganicchemistry.com |

| Pd/C / H₂ | Catalytic hydrogenation | High | masterorganicchemistry.com |

| Tetrahydroxydiboron / Water | Metal-free, mild | Good functional group tolerance | organic-chemistry.org |

The reduction of the nitro group to an amine can be followed by an intramolecular cyclization if a suitable electrophilic functional group is present elsewhere in the molecule. In the case of this compound, the reduction product is 2-amino-3,5-dimethylbenzonitrile. For an intramolecular cyclization to occur from this product, the newly formed amino group would need to react with another part of the molecule.

While there are no specific reports of such reactions for this particular compound, one could envision scenarios where derivatives of 2-amino-3,5-dimethylbenzonitrile undergo intramolecular cyclization. For example, if the nitrile group were to be hydrolyzed to a carboxylic acid, the resulting 2-aminobenzoic acid derivative could potentially cyclize to form a lactam. However, with the nitrile group itself, direct intramolecular cyclization with the adjacent amino group is not a common or facile process under standard conditions. The amino group could, however, participate in reactions with other reagents to build fused heterocyclic systems. For instance, reaction with a one-carbon electrophile could lead to the formation of a quinazoline-type structure.

Derivatization and Synthetic Transformations of 3,5 Dimethyl 2 Nitrobenzonitrile

Transformations at the Nitrile Moiety

The nitrile group of 3,5-Dimethyl-2-nitrobenzonitrile is a key site for chemical modification, enabling its conversion into other valuable functional groups such as carboxylic acids, amides, and amidines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 2-nitrobenzonitrile (B147312) derivatives can lead to the formation of either carboxylic acids or amides, depending on the reaction conditions. For instance, the hydrolysis of m-nitrobenzonitrile can yield 3-nitrobenzamide. This transformation can be achieved using reagents like cesium hydroxide (B78521) monohydrate in aqueous ammonia (B1221849) at elevated temperatures. guidechem.com In a similar fashion, this compound can be hydrolyzed to produce 3,5-dimethyl-2-nitrobenzoic acid or 3,5-dimethyl-2-nitrobenzamide. The choice between the acid and the amide is often controlled by the strength of the acid or base used and the reaction temperature.

Table 1: Hydrolysis of Nitrile Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|

Reductive Amination and Amidine Formation

The nitrile group can also be a precursor for the synthesis of amines through reductive amination. This process typically involves the reduction of the nitrile to an imine, which is then further reduced to an amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comnih.gov

Furthermore, nitriles can be converted to amidines, which are valuable intermediates in the synthesis of various heterocyclic compounds. semanticscholar.orgresearchgate.net The synthesis of amidines from nitriles can be achieved through the addition of amines, a reaction that can be catalyzed by various reagents, including ytterbium amides or copper salts. organic-chemistry.orgmdpi.comscribd.com For example, substituted 2-nitrobenzonitriles can be converted to the corresponding benzamidines, which can then undergo reductive cyclization to form 3-amino-2H-indazoles. nih.gov

Table 2: Synthesis of Amidines from Nitriles

| Nitrile Substrate | Amine | Catalyst/Reagents | Amidine Product | Reference |

|---|---|---|---|---|

| Benzonitrile (B105546) | Benzylamine | CuCl, Cs₂CO₃, 2,2'-bipyridine | N-benzylbenzamidine | mdpi.com |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound provides a scaffold for the construction of fused heterocyclic systems and further functionalization through reactions like halogen-to-sulfur exchange and ortho-directed metalation.

Halogen-to-Sulfur Exchange for Annulation Reactions

While direct halogen-to-sulfur exchange on this compound is not explicitly detailed in the provided search results, the principle of using sulfur nucleophiles to displace leaving groups on aromatic rings is a common strategy in heterocyclic synthesis. For example, the synthesis of thieno[3,2-b]thiophenes can be achieved from 2,5-dicarbonyl-3-nitrothiophenes through nucleophilic aromatic substitution of the nitro group with thiolates. mdpi.com This suggests that a halogenated derivative of this compound could potentially undergo similar reactions with sulfur reagents to build fused sulfur-containing heterocycles.

Synthesis of Fused Heterocyclic Systems

The reactivity of the nitro and nitrile groups, often in concert, makes 2-nitrobenzonitrile derivatives excellent starting materials for the synthesis of a variety of fused heterocyclic systems.

Thienothiophenes: These bicyclic aromatic compounds, containing two fused thiophene (B33073) rings, exhibit interesting electronic properties. encyclopedia.pub Their synthesis can involve the cyclization of appropriately substituted thiophenes. mdpi.comnih.govekb.eg

Benzofuro-pyrimidines: These fused heterocycles can be synthesized through various routes, including the reaction of benzofuran (B130515) chalcones with urea, thiourea, or guanidine (B92328) hydrochloride. nih.govresearchgate.netresearchgate.net Derivatives of benzofuro[3,2-d]pyrimidine have shown biological activity. asianpubs.orginformahealthcare.com

Indazoles: The synthesis of indazoles often involves the cyclization of ortho-substituted nitroarenes. For instance, 2-nitrobenzonitriles can be converted to substituted benzamidines, which then undergo reductive cyclization to yield 3-amino-2H-indazoles. nih.gov Other methods include the Cadogan reaction, which is a classical reductive cyclization of nitroaromatic compounds. nih.gov One-pot syntheses from 2-nitrobenzaldehydes and amines have also been developed. nih.govresearchgate.net

Indoles: The synthesis of indoles from 2-nitrobenzonitrile intermediates is a well-established method, sometimes referred to as the Pschorr–Hoppe indole (B1671886) synthesis. rsc.org This typically involves a reductive annulation process. rsc.org Other strategies for indole synthesis from nitroarenes include the Vicarious Nucleophilic Substitution (VNS) approach. rsc.org

Pyrroloquinolines: The synthesis of these complex heterocyclic systems can be approached through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing quinoline (B57606) or the formation of the quinoline ring from a pyrrole precursor.

Quinolines: The Friedländer synthesis is a classic method for preparing quinolines from 2-aminobenzaldehydes and activated ketones. nih.gov A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes with reagents like iron in acetic acid. nih.gov

Ortho-Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.orgchem-station.com This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. uwindsor.cawikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.orgwikipedia.org

While the nitro group itself is not a typical DMG, other functional groups that can be derived from the nitrile or introduced elsewhere on the ring can serve this purpose. For example, an amide group, which can be formed by hydrolysis of the nitrile, is a strong DMG. organic-chemistry.org This would allow for selective functionalization at the position ortho to the amide group. The general principle involves the coordination of the lithium reagent to the heteroatom of the DMG, leading to deprotonation of the adjacent ortho-proton. wikipedia.org

Table 3: Common Directing Metalation Groups (DMGs) in Directed ortho-Metalation

| DMG Strength | Examples of DMGs | Reference |

|---|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ | organic-chemistry.org |

| Moderate | -OMe, -NR₂ | organic-chemistry.org |

Modifications of the Methyl Substituents

The strategic placement of the nitro and cyano groups on the benzene (B151609) ring of this compound significantly influences the reactivity of the flanking methyl groups. This electronic activation facilitates their conversion into a range of other functional moieties, expanding the synthetic utility of the parent molecule. Key transformations include oxidation to carboxylic acids and side-chain halogenation.

Oxidation of Methyl Groups

The methyl groups of nitrotoluene and related derivatives can be oxidized to carboxylic acids using strong oxidizing agents. While direct experimental data for the oxidation of this compound is not extensively documented in readily available literature, the oxidation of structurally similar compounds provides a strong precedent. For instance, dinitrotoluene can be oxidized to the corresponding dicarboxylic acid. This suggests that this compound could potentially be converted to 2-cyano-6-nitroisophthalic acid under similar conditions.

The general approach for the oxidation of activated methyl groups on an aromatic ring often involves potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction typically requires heating to drive the conversion.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Potential Product | Common Oxidizing Agents |

| This compound | 2-Cyano-6-nitroisophthalic acid | KMnO₄, CrO₃/H₂SO₄ |

| This compound | 3-Carboxy-5-methyl-2-nitrobenzonitrile (partial oxidation) | Controlled oxidation conditions |

It is plausible that under controlled conditions, selective oxidation of one methyl group could be achieved, leading to the formation of 3-carboxy-5-methyl-2-nitrobenzonitrile. The successful synthesis of 5-nitroisophthalic acid from isophthalic acid through nitration further supports the chemical feasibility of accessing the dicarboxylic acid derivative of this compound. chemicalbook.comtsijournals.comrichmanchemical.com

Halogenation of Methyl Groups

The benzylic hydrogens of the methyl groups in this compound are susceptible to radical halogenation. This type of reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or bromine (Br₂).

Patented methods for the bromination of methyl groups on aromatic rings containing electron-withdrawing substituents, such as nitro and cyano groups, indicate that this transformation is well-established. For example, the bromination of various nitrotoluenes has been successfully carried out using bromine in the presence of bentonite (B74815) as a catalyst. google.com Another relevant example is the side-chain bromination of methyl 2-methyl-3-nitrobenzoate using NBS or 1,3-dibromo-5,5-dimethylhydantoin, which proceeds to give the corresponding bromomethyl derivative.

These examples strongly suggest that this compound could be converted to 3,5-bis(bromomethyl)-2-nitrobenzonitrile. This di-halogenated product would be a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Table 2: Potential Halogenation Products of this compound

| Starting Material | Potential Product | Common Halogenating Agents & Conditions |

| This compound | 3,5-Bis(bromomethyl)-2-nitrobenzonitrile | NBS or Br₂, radical initiator (e.g., AIBN), UV light |

| This compound | 3-(Bromomethyl)-5-methyl-2-nitrobenzonitrile (partial halogenation) | Stoichiometrically controlled halogenating agent |

The synthesis of these derivatives opens up avenues for creating more complex molecules, including the formation of heterocyclic structures or the introduction of functionalities that can modulate the electronic and steric properties of the parent compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Nitrobenzonitriles

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 3,5-Dimethyl-2-nitrobenzonitrile. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Adducts with alkali metal ions, such as [M+Na]⁺, may also be observed depending on the experimental conditions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The molecular formula of this compound is C₉H₈N₂O₂, with a calculated monoisotopic mass of 176.0586 g/mol . HRMS would be able to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion can be fragmented by collision-induced dissociation (CID) to yield a characteristic pattern of fragment ions. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group or its components. nih.govacs.org

For this compound, the primary fragmentation pathways are expected to involve:

Loss of NO₂: This would result in a fragment ion with an m/z corresponding to [M - NO₂]⁺.

Loss of NO: This would lead to a fragment ion with an m/z corresponding to [M - NO]⁺.

Loss of O: This would produce a fragment ion with an m/z corresponding to [M - O]⁺.

Loss of the cyano group: Fragmentation could also involve the loss of the CN radical.

The presence of methyl groups may also influence the fragmentation, potentially leading to the loss of a methyl radical or rearrangement processes. The analysis of these fragmentation patterns provides valuable structural information and can be used to confirm the identity of the compound.

The isotopic pattern of the molecular ion in the mass spectrum is determined by the natural abundance of the isotopes of its constituent elements. For this compound, the most significant contribution to the isotopic pattern after the monoisotopic peak (M) will be the M+1 peak, which arises primarily from the natural abundance of ¹³C (approximately 1.1%). The relative intensity of the M+1 peak can be calculated and compared with the experimental spectrum to further validate the elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, cyano, and aromatic functionalities. blogspot.comorgchemboulder.comorgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Nitrile (C≡N) | Stretch | 2240 - 2220 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2975 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

The strong absorptions of the nitro group are particularly characteristic. spectroscopyonline.com The exact positions of these bands can be influenced by the electronic environment and conjugation within the molecule. The C≡N stretching vibration of the nitrile group typically appears as a sharp band of medium intensity in the region of 2240-2220 cm⁻¹. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical or electronic state of atoms within a material. For this compound, XPS analysis would reveal distinct signals for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) core levels.

The N 1s spectrum is particularly informative as it is expected to show two distinct peaks, corresponding to the two different nitrogen environments: the nitrile group and the nitro group.

Nitro Group (-NO₂): The nitrogen atom in a nitro group is in a high oxidation state, resulting in a characteristic N 1s binding energy in the range of 406.3 to 406.8 eV. researchgate.netresearchgate.net

Nitrile Group (-C≡N): The nitrogen atom of a nitrile group typically appears at a lower binding energy, generally in the range of 399.0 to 400.0 eV. researchgate.net

The C 1s spectrum would be composed of several overlapping peaks representing the different carbon environments:

Aromatic carbons bonded to other carbons and hydrogen (C-C, C-H) typically form the main peak around 284.6 - 285.0 eV.

Carbons bonded to nitrogen atoms (C-CN and C-NO₂) would be shifted to higher binding energies, typically in the range of 286.0 - 287.0 eV.

The O 1s spectrum would show a single primary peak corresponding to the two equivalent oxygen atoms of the nitro group. This peak is expected at a binding energy of approximately 532.5 - 534.0 eV.

Raman Spectroscopy for In-situ Reaction Monitoring and Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. olemiss.edu It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a significant change in polarizability are strongly Raman active. This makes it particularly useful for observing the symmetric vibrations of non-polar bonds.

For this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) and the nitrile stretch (~2230 cm⁻¹) are expected to produce strong Raman signals. acs.orgresearchgate.net The aromatic ring vibrations, such as the ring breathing mode around 1000 cm⁻¹, are also typically prominent in the Raman spectrum of benzene (B151609) derivatives. researchgate.net

A key advantage of Raman spectroscopy is its application in in-situ reaction monitoring . mt.com Because water is a weak Raman scatterer, aqueous reactions can be monitored with high sensitivity. acs.org Furthermore, fiber-optic probes can be immersed directly into a reaction vessel, allowing for real-time analysis without sample extraction. acs.orgyoutube.com

For a reaction involving this compound, such as the catalytic reduction of the nitro group to an amine, Raman spectroscopy could be used to follow the reaction kinetics. This would be achieved by monitoring the decrease in the intensity of the characteristic nitro group peak (e.g., at ~1350 cm⁻¹) over time, while simultaneously observing the appearance and increase in intensity of peaks corresponding to the newly formed amino group. acs.orgnih.gov This provides valuable, real-time information on reaction rates, the presence of intermediates, and the influence of process variables. mt.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 3,5-Dimethyl-2-nitrobenzonitrile, DFT calculations can offer profound insights into its stability, reactivity, and the energetic landscape of its formation.

The synthesis of this compound typically involves the electrophilic nitration of 3,5-dimethylbenzonitrile (B1329614). DFT calculations are instrumental in mapping the potential energy surface of this reaction. This involves optimizing the geometries and calculating the energies of the reactants (3,5-dimethylbenzonitrile and the nitrating agent, often the nitronium ion, NO₂⁺), the transition state(s), and the final product.

The reaction proceeds via the formation of a σ-complex (also known as a Wheland intermediate), which is a key intermediate where the aromaticity of the ring is temporarily disrupted. nih.gov DFT can precisely model the structure of this intermediate and the transition state leading to its formation. The calculated energy difference between the reactants and the transition state provides the activation energy, a critical parameter for understanding reaction kinetics.

Table 1: Calculated Relative Energies for the Nitration of 3,5-Dimethylbenzonitrile (Illustrative Data)

| Species | Relative Energy (kcal/mol) |

| Reactants (3,5-Dimethylbenzonitrile + NO₂⁺) | 0.0 |

| Transition State (σ-complex formation) | +15.2 |

| σ-Complex (Wheland Intermediate) | +5.8 |

| Product (this compound + H⁺) | -25.7 |

Note: These are illustrative values based on typical DFT calculations for electrophilic aromatic substitution and are not from a specific study on this compound.

Geometric analysis through DFT reveals precise bond lengths and angles. For instance, in the optimized geometry of this compound, the C-NO₂ bond length and the torsion angle between the nitro group and the benzene (B151609) ring are of particular interest as they influence the molecule's electronic properties and steric interactions. mdpi.com

Electrophilic aromatic substitution on a substituted benzene ring can lead to various isomers. In the case of 3,5-dimethylbenzonitrile, the incoming nitro group can theoretically attack different positions on the aromatic ring. DFT calculations are pivotal in predicting the regioselectivity of this reaction. By comparing the activation energies for the formation of different isomeric σ-complexes (ortho, meta, and para to the existing substituents), the most favorable reaction pathway can be identified.

The directing effects of the methyl (-CH₃) and cyano (-CN) groups govern the regioselectivity. Methyl groups are activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. For 3,5-dimethylbenzonitrile, the positions ortho and para to the methyl groups are positions 2, 4, and 6. The position meta to the cyano group is position 5. The interplay of these electronic effects, coupled with steric hindrance from the existing methyl groups, will determine the final product distribution. DFT calculations can quantify these effects to predict that the nitration will preferentially occur at the C2 position, leading to this compound. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic behavior. researchgate.net DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, indicating its nucleophilic character. The LUMO, conversely, would likely have significant contributions from the nitro group and the cyano group, reflecting their electron-withdrawing nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value |

| HOMO Energy | -7.8 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 4.5 D |

Note: These are illustrative values based on typical DFT calculations for similar nitroaromatic compounds and are not from a specific study on this compound.

Furthermore, DFT can be used to compute various electronic descriptors such as electronegativity, chemical hardness, and the Fukui function, which provides a more nuanced picture of local reactivity within the molecule. nih.gov

Molecular Dynamics Simulations in Reaction Pathway Analysis

While DFT is excellent for studying static structures and energies, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. rsc.org In the context of the nitration of 3,5-dimethylbenzonitrile, MD simulations can be employed to explore the reaction pathway in a more realistic, solvated environment. nih.gov

By simulating the trajectory of the nitronium ion as it approaches the 3,5-dimethylbenzonitrile molecule, MD can reveal the role of solvent molecules in stabilizing the transition state and intermediates. nih.gov This approach can provide insights into the dynamic aspects of the reaction that are not captured by static DFT calculations, such as the lifetime of intermediates and the influence of thermal fluctuations on the reaction outcome. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful here, treating the reacting species with high-level quantum mechanics while the surrounding solvent is modeled with more computationally efficient classical mechanics. nih.gov

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Quantitative Structure-Reactivity Relationships (QSRR) are a key component of this field, aiming to build mathematical models that correlate a molecule's structural features with its reactivity or other properties. nih.gov

For a series of substituted benzonitriles, including this compound, a QSRR model could be developed to predict properties like reaction rates or equilibrium constants for a given reaction. nih.gov This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Table 3: Common Molecular Descriptors Used in QSRR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Atoms |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed reactivity. mdpi.com While a specific QSRR model for the reactivity of this compound is not available, the principles of QSRR provide a framework for its systematic study within a larger family of related compounds.

Green Chemistry Principles in the Synthesis and Application of 3,5 Dimethyl 2 Nitrobenzonitrile

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. chemicaljournals.comresearchgate.netijnrd.org By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. chemicaljournals.comresearchgate.net This technology is particularly beneficial for the synthesis of compounds like 3,5-Dimethyl-2-nitrobenzonitrile, where traditional methods often require prolonged heating and result in lower efficiencies. The use of microwave energy can lead to cleaner reactions and a more sustainable synthetic process. chemicaljournals.comijnrd.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Often several hours | Reduced to minutes chemicaljournals.com |

| Energy Consumption | High | Lower due to shorter reaction times researchgate.net |

| Product Yield | Variable, often lower | Generally higher yields chemicaljournals.comresearchgate.net |

| Byproduct Formation | Can be significant | Minimized due to selective heating chemicaljournals.com |

This table provides a generalized comparison. Specific outcomes can vary based on the reaction.

Development of Solvent-Free and Aqueous Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. sigmaaldrich.comyoutube.com The development of solvent-free and aqueous reaction conditions for the synthesis of this compound represents a significant step towards this goal.

Solvent-free reactions , also known as solid-state reactions, can lead to higher efficiency and easier product purification. cmu.edu These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst. cmu.edu

Aqueous reactions utilize water as a benign solvent, avoiding the environmental and health hazards associated with many organic solvents. nih.gov While the solubility of organic compounds in water can be a challenge, techniques such as the use of phase-transfer catalysts or "on-water" conditions, where the reaction occurs at the organic-water interface, have shown promise. nih.gov Research into the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives has demonstrated the feasibility of high-yield reactions in solvent-free or aqueous media, providing a model for similar nitrile compounds. orgchemres.org

Electrocatalytic Methodologies for Sustainable Nitrile Production

Electrocatalysis offers a sustainable and efficient alternative for the production of nitriles. researchgate.net This method uses electricity to drive chemical reactions, often with high selectivity and atom economy. researchgate.netnsf.gov The electrochemical synthesis of nitriles can proceed under mild conditions, reducing energy consumption and minimizing waste. researchgate.net

Recent advancements have focused on the development of novel electrocatalytic systems. For instance, cobalt-based molecular catalysts have been shown to effectively reduce nitriles to amines, demonstrating the potential for targeted transformations. soton.ac.uknih.gov Furthermore, the use of nanostructured copper electrocatalysts in CO2-saturated electrolytes has enabled the selective hydrogenation of nitriles to primary amines with high efficiency. nsf.gov These methodologies provide a pathway for the sustainable production of a wide range of nitrile-containing compounds. researchgate.net

Strategies for Improved Atom Economy and Reduced Waste Generation

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwjpps.com Maximizing atom economy is crucial for minimizing waste and creating more sustainable chemical processes. wjpps.comqut.edu.au

Strategies to improve atom economy in the synthesis of this compound include:

Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.orgnumberanalytics.com

Utilizing catalytic reactions , which are highly selective and can be used in small amounts, thereby reducing waste. youtube.comacs.org

Minimizing the use of protecting groups and other derivatives , as these extra steps generate additional waste. acs.orgjctjournal.com

By focusing on atom economy, chemists can design more efficient and environmentally friendly synthetic routes. For example, the development of a green synthesis for the pharmaceutical sitagliptin, which utilized an enzymatic process, resulted in significantly reduced waste and improved yield. jctjournal.com Similar principles can be applied to the industrial production of this compound to enhance sustainability.

Synthetic Utility in Advanced Organic Synthesis and Functional Materials

Intermediate for the Synthesis of Complex Organic Molecules

The transformation of 3,5-Dimethyl-2-nitrobenzonitrile into its amino derivative, 2-amino-3,5-dimethylbenzonitrile (B126297), is the gateway to its utility in synthesizing more complex molecular architectures. This reduction can be achieved using various standard reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The resulting 2-amino-3,5-dimethylbenzonitrile is a bifunctional molecule, featuring a nucleophilic amino group and an electrophilic nitrile group in an ortho relationship, which is conducive to a range of cyclization and condensation reactions.

This intermediate is particularly valuable for synthesizing molecules with applications in pharmaceuticals and materials science. For example, analogous 2-aminobenzonitrile (B23959) derivatives are key starting materials in the synthesis of pharmacologically active compounds. A notable example from patent literature describes the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine (B109427) to produce 2-amino-5-cyano-N,3-dimethylbenzamide, an important intermediate for insecticides. google.com This highlights a pathway where the amino group of a similar benzonitrile (B105546) is acylated, demonstrating the potential for this compound to serve as a precursor to agrochemicals or other bioactive molecules through its amino derivative.

The reactivity of the amino and nitrile groups allows for the construction of larger, more complex acyclic and cyclic structures through sequential or one-pot reactions.

Table 1: Potential Transformations of 2-Amino-3,5-dimethylbenzonitrile

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | N-Acyl-2-amino-3,5-dimethylbenzonitriles |

| Alkylation | Alkyl halides | N-Alkyl-2-amino-3,5-dimethylbenzonitriles |

| Condensation | Aldehydes, Ketones | Schiff bases, Imines |

Building Block for Nitrogen-Containing Heterocycles of Research Interest

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.net The ortho-disposed amino and nitrile functionalities of 2-amino-3,5-dimethylbenzonitrile make it an ideal precursor for the synthesis of various fused heterocyclic systems.

Quinazolines: Quinazolines are a class of bicyclic heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. openmedicinalchemistryjournal.commdpi.com The synthesis of quinazolines can be achieved from 2-aminobenzonitriles through several methodologies. One established method involves the iron-catalyzed reaction of 2-alkylamino benzonitriles with organometallic reagents to form ketimines, which then undergo intramolecular C-N bond formation and aromatization. organic-chemistry.org By analogy, 2-amino-3,5-dimethylbenzonitrile could be N-alkylated and then subjected to similar conditions to yield substituted quinazolines. Another approach involves the palladium-catalyzed, three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, providing a direct route to diverse quinazoline (B50416) structures. organic-chemistry.org

Pyrimidines: Pyrimidines are another critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. The synthesis of fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines, often utilizes aminonitrile precursors. For instance, the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles, which can be derived from reactions involving malononitrile, with reagents like formic acid or acetic anhydride (B1165640) leads to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov Following a similar logic, 2-amino-3,5-dimethylbenzonitrile could potentially undergo condensation with β-dicarbonyl compounds or their equivalents to construct a fused pyrimidine ring, leading to benzo[g]quinazolines (a type of fused pyrimidine).

Benzodiazepines: 1,5-Benzodiazepines are well-known for their therapeutic applications, particularly as central nervous system agents. nih.govmdpi.com A common synthetic route involves the condensation of o-phenylenediamines with ketones. nih.gov While 2-amino-3,5-dimethylbenzonitrile is not a diamine, its amino group can participate in condensation reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which are also known precursors for benzodiazepine (B76468) synthesis, albeit through different cyclization strategies.

Table 2: Potential Heterocycles Synthesized from 2-Amino-3,5-dimethylbenzonitrile

| Heterocycle Class | Synthetic Strategy | Potential Precursor from Target Compound |

|---|---|---|

| Quinazolines | Condensation with aldehydes/ketones followed by cyclization | 2-Amino-3,5-dimethylbenzonitrile |

| Pyrimidines (fused) | Condensation with β-dicarbonyl compounds | 2-Amino-3,5-dimethylbenzonitrile |

| Benzodiazepines | Multi-step synthesis involving nitrile hydrolysis and cyclization | 2-Amino-3,5-dimethylbenzoic acid/amide |

Precursor in the Development of Functional Organic Frameworks and Polymers

The application of this compound extends into the realm of materials science, where its derivatives can serve as building blocks for functional materials such as metal-organic frameworks (MOFs) and specialized polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. google.com The properties of MOFs can be tuned by modifying these organic linkers. N-donor heterocyclic ligands are frequently used in the construction of MOFs. google.com While this compound itself is not a typical linker, its derivative, 2-amino-3,5-dimethylbenzonitrile, can be transformed into ligands suitable for MOF synthesis. For example, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-amino-3,5-dimethylbenzoic acid. This molecule contains both a carboxylate group for binding to metal centers and an amino group that can either coordinate to a metal or be further functionalized. Alternatively, the aminobenzonitrile can be used to synthesize more complex N-donor ligands, such as those incorporating triazole or pyrazole (B372694) rings, which are known to form stable MOFs. rsc.org

Functional Polymers: Nitroaromatic compounds can play a role in polymer chemistry. For instance, nitrobenzene (B124822) has been used as a retarder in the radical polymerization of divinylbenzene, allowing for the synthesis of soluble polymers by preventing excessive crosslinking. researchgate.net It is plausible that this compound could function similarly in certain polymerization reactions, helping to control the polymer architecture.

Furthermore, the derived 2-amino-3,5-dimethylbenzonitrile can be incorporated into polymer backbones to impart specific functionalities. Aromatic amines are common monomers in the synthesis of high-performance polymers like polyimides and polyamides, known for their thermal stability and mechanical strength. The nitrile group could also be a site for post-polymerization modification or could contribute to the polymer's electronic properties. For example, polymers containing nitrile functionalities, such as polyacrylonitrile, are precursors for carbon fiber production. bloomtechz.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3,5-dimethylbenzonitrile |

| Palladium on carbon (Pd/C) |

| Tin(II) chloride (SnCl₂) |

| Iron (Fe) |

| 2-Amino-5-cyano-3-methylbenzoic ester |

| Methylamine |

| 2-Amino-5-cyano-N,3-dimethylbenzamide |

| Quinazoline |

| 2-Alkylamino benzonitrile |

| Arylboronic acid |

| Pyrimidine |

| Pyrido[2,3-d]pyrimidine |

| 2-Oxo-pyridine-3,5-dicarbonitrile |

| Malononitrile |

| Formic acid |

| Acetic anhydride |

| Benzo[g]quinazoline |

| 1,5-Benzodiazepine |

| o-Phenylenediamine |

| 2-Amino-3,5-dimethylbenzoic acid |

| Metal-Organic Framework (MOF) |

| Triazole |

| Pyrazole |

| Nitrobenzene |

| Divinylbenzene |

| Polyimide |

| Polyamide |

Q & A

Q. How can researchers optimize the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile while minimizing side reactions?

Answer: A common approach involves nitration and cyanation reactions on substituted benzene rings. For example, nitration of 3,5-dimethylbenzonitrile using mixed nitric-sulfuric acid under controlled temperature (0–5°C) can yield the nitro derivative. Key parameters include:

- Reagent stoichiometry : Excess nitrating agents may lead to over-nitration or ring oxidation.

- Temperature control : Higher temperatures promote decomposition or polysubstitution.

- Protecting groups : Methyl groups may require protection to prevent unwanted oxidation during nitration.

Refer to analogous syntheses of chlorinated benzontiriles (e.g., 3,5-Dichlorobenzonitrile) for methodological insights .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : -NMR can resolve methyl protons (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). -NMR identifies nitrile carbons (δ ~115–120 ppm) and nitro group effects on ring carbons.

- IR : Strong absorption bands for nitrile (~2220 cm) and nitro groups (~1520, 1350 cm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 190 for CHNO) confirm molecular weight.

For structural ambiguity, X-ray crystallography (using SHELX software ) resolves bond lengths and angles.

Q. How can computational methods predict the electronic properties of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

- Electrostatic potential maps : Reveals electron-deficient regions (nitro group) for nucleophilic attack.

- HOMO-LUMO gaps : Predicts reactivity trends (e.g., smaller gaps correlate with higher reactivity).

Benchmark against experimental UV-Vis or cyclic voltammetry data to validate computational models .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?

Answer: The nitro group is a strong meta-directing substituent, while methyl groups are ortho/para-directing. In this compound, steric hindrance from methyl groups and electronic effects dictate reactivity:

- Electrophilic substitution : Likely occurs at the para position relative to the nitro group (if accessible).

- Nucleophilic substitution : Nitrile and nitro groups activate adjacent positions for attack.

Kinetic studies (e.g., Hammett plots) and DFT-based transition-state modeling can validate these hypotheses.

Q. How do steric and electronic effects influence the crystal packing of this compound?

Answer: X-ray diffraction data analyzed via SHELXL reveals:

- Intermolecular interactions : Nitro groups form weak C–H···O hydrogen bonds, while methyl groups contribute to van der Waals packing.

- Torsional angles : Methyl substituents induce non-planar conformations, affecting crystallinity.

Comparative studies with analogs (e.g., 3,5-Dichloro-2-nitrobenzonitrile ) highlight substituent-dependent lattice energies.

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:

Q. What role does this compound play in medicinal chemistry or agrochemical design?

Answer:

- Pharmacophores : The nitro group can act as a hydrogen-bond acceptor, while the nitrile enhances metabolic stability.

- Agrochemicals : Methyl groups improve lipophilicity for membrane penetration in herbicides.

Structure-activity relationship (SAR) studies require iterative synthesis and bioassays (e.g., enzymatic inhibition ).

Methodological Tables

Q. Table 1. DFT Functionals for Electronic Structure Analysis

| Functional | Basis Set | Application to Nitrobenzonitriles | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | HOMO-LUMO gaps, electrostatic maps | |

| M06-2X | def2-TZVP | Reaction barrier heights |

Q. Table 2. Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| -NMR | δ 2.35 (s, 6H, CH), δ 8.20 (s, 1H, ArH) | Methyl and aromatic protons |

| IR | 2220 cm (C≡N), 1520 cm (NO) | Functional group confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.